4-trans-Hydroxy glibenclamide-d5
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Overview
Description
4-trans-Hydroxy glibenclamide-d5 is a deuterated labeled form of 4-trans-Hydroxy glibenclamide. Deuteration involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into drug molecules. This modification is primarily used as a tracer for quantitation during the drug development process . The compound has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 4-trans-Hydroxy glibenclamide-d5 are not extensively documented. the general approach involves large-scale deuteration processes, which are optimized for yield and purity. These methods are often proprietary and developed by pharmaceutical companies specializing in isotope-labeled compounds .
Chemical Reactions Analysis
Types of Reactions
4-trans-Hydroxy glibenclamide-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
4-trans-Hydroxy glibenclamide-d5 has several scientific research applications:
Chemistry: Used as a tracer in drug development to study pharmacokinetics and metabolic profiles.
Medicine: Investigated for its potential effects on insulin secretion and blood glucose levels.
Industry: Utilized in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mechanism of Action
4-trans-Hydroxy glibenclamide-d5 exerts its effects by interacting with ATP-sensitive potassium channels on pancreatic beta cells. This interaction leads to the closure of these channels, resulting in increased intracellular potassium and calcium ion concentrations. The subsequent rise in calcium levels triggers insulin secretion, which helps regulate blood glucose levels .
Comparison with Similar Compounds
4-trans-Hydroxy glibenclamide-d5 is unique due to its deuterated nature, which distinguishes it from other similar compounds. Some similar compounds include:
4-trans-Hydroxy glibenclamide: The non-deuterated form of the compound.
3-cis-Hydroxy glibenclamide: Another metabolite of glibenclamide with similar hypoglycemic effects.
Glibenclamide: The parent compound from which these derivatives are synthesized.
The deuteration of this compound enhances its stability and allows for more precise quantitation in pharmacokinetic studies .
Properties
Molecular Formula |
C23H28ClN3O6S |
---|---|
Molecular Weight |
515.0 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-[2-[4-[(3,3,4,5,5-pentadeuterio-4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]benzamide |
InChI |
InChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30)/i7D2,8D2,18D |
InChI Key |
IUWSGCQEWOOQDN-GUCVCZPNSA-N |
Isomeric SMILES |
[2H]C1(CC(CC(C1([2H])O)([2H])[2H])NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=C(C=CC(=C3)Cl)OC)[2H] |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O |
Origin of Product |
United States |
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